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Introduction
SHR902275 is a potent, selective, and orally active next-generation RAF kinase inhibitor. It has

been developed to target cancers harboring RAS mutations and wild-type BRAF, a patient

population with significant unmet medical needs. Unlike first-generation RAF inhibitors that

primarily target the BRAF V600E mutation, SHR902275 is designed to inhibit the broader RAF

signaling cascade, including both BRAF and CRAF kinases, thereby overcoming the

paradoxical activation of the MAPK pathway often observed with earlier inhibitors in RAS-

mutant contexts. This guide provides a comprehensive overview of the basic research

applications of SHR902275, including its biochemical and cellular activities, and offers detailed,

representative protocols for its investigation in a laboratory setting.

Mechanism of Action
SHR902275 exerts its therapeutic effect by directly inhibiting the kinase activity of RAF

proteins, which are central components of the RAS-RAF-MEK-ERK signaling pathway.[1][2]

This pathway is a critical regulator of numerous cellular processes, including proliferation,

differentiation, survival, and angiogenesis. In many cancers, mutations in the RAS or BRAF

genes lead to constitutive activation of this pathway, driving uncontrolled cell growth.

SHR902275's inhibition of both BRAF and CRAF kinases blocks the downstream

phosphorylation of MEK and subsequently ERK, leading to the suppression of tumor cell

proliferation and the induction of apoptosis.[1][2]
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Quantitative Data Summary
The following tables summarize the in vitro biochemical potency and cellular growth inhibition

activity of SHR902275.

Table 1: Biochemical Inhibitory Activity of SHR902275 against RAF Kinases

Target Kinase IC50 (nM)

cRAF 1.6

bRAFwt 10

bRAFV600E 5.7

Data sourced from MedChemExpress. Note: The half-maximal inhibitory concentration (IC50)

is a measure of the potency of a substance in inhibiting a specific biochemical function.

Table 2: Cellular Growth Inhibitory Activity of SHR902275

Cell Line Cancer Type RAS/RAF Status GI50 (nM)

H358
Non-Small Cell Lung

Cancer
KRAS mutant 1.5

A375 Malignant Melanoma BRAF V600E 0.17

Calu6
Non-Small Cell Lung

Cancer
KRAS mutant 0.4

SK-MEL2 Malignant Melanoma NRAS mutant 0.32

Data sourced from MedChemExpress. Note: The half-maximal growth inhibition (GI50) is the

concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
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The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway

and a general experimental workflow for evaluating SHR902275.
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SHR902275 inhibits the RAS-RAF-MEK-ERK signaling pathway.
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A typical experimental workflow for characterizing SHR902275.
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Disclaimer: The following protocols are generalized, standard procedures. The specific

experimental details for the original characterization of SHR902275 are not publicly available.

Researchers should optimize these protocols for their specific experimental conditions.

Biochemical RAF Kinase Inhibition Assay (IC50
Determination)
This protocol describes a representative method for determining the IC50 of SHR902275
against RAF kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

Purified recombinant human BRAF (wild-type and V600E) and cRAF enzymes

Kinase substrate (e.g., inactive MEK1)

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

SHR902275 stock solution (in DMSO)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 96-well or 384-well plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a serial dilution of SHR902275 in DMSO. Further dilute the

compound in kinase assay buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept below 1%.

Kinase Reaction:

Add the diluted SHR902275 or DMSO (vehicle control) to the wells of the assay plate.
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Add the RAF kinase and substrate mixture to each well.

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the

Km for the specific kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

Detection:

Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™

reagent according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

Data Analysis:

The luminescence signal is inversely proportional to kinase activity.

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0%

activity).

Plot the percentage of inhibition against the logarithm of the SHR902275 concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)
This protocol outlines a method to determine the GI50 of SHR902275 in cancer cell lines using

the MTT assay.

Materials:

Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL2)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

SHR902275 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO

96-well cell culture plates

Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 2,000-5,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of SHR902275 for a specified

duration (e.g., 72 hours). Include a vehicle control (DMSO).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to form formazan crystals.

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Plot the percentage of growth inhibition against the logarithm of the SHR902275
concentration and use non-linear regression to calculate the GI50 value.

Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes how to assess the effect of SHR902275 on the phosphorylation of MEK

and ERK.

Materials:

Cancer cell lines

SHR902275
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK,

and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Cell Treatment and Lysis:

Culture cells to ~80% confluency and treat with various concentrations of SHR902275 for

a defined period (e.g., 2-24 hours).

Lyse the cells in ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer:

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.
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Detection:

Wash the membrane and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to

the total protein levels to determine the extent of pathway inhibition.

In Vivo Antitumor Efficacy in a Calu6 Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of SHR902275 in

a mouse xenograft model.

Materials:

Calu6 human non-small cell lung cancer cells

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Matrigel

SHR902275 formulation for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of Calu6 cells mixed with Matrigel

into the flank of the mice.

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size

(e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer SHR902275 (at various doses) and the vehicle control to the

respective groups according to a predetermined schedule (e.g., once daily oral gavage).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12411302?utm_src=pdf-body
https://www.benchchem.com/product/b12411302?utm_src=pdf-body
https://www.benchchem.com/product/b12411302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring:

Measure tumor volume with calipers regularly (e.g., twice weekly).

Monitor the body weight and general health of the mice.

Endpoint and Analysis:

Continue the treatment for a specified duration or until the tumors in the control group

reach a predetermined size.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamic studies via Western blot).

Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion
SHR902275 is a valuable research tool for investigating the role of the RAS-RAF-MEK-ERK

pathway in cancer biology and for exploring novel therapeutic strategies for RAS-mutant

tumors. The data and protocols presented in this guide provide a solid foundation for

researchers to design and execute experiments to further elucidate the mechanism and

potential applications of this promising kinase inhibitor. As with any experimental work, careful

optimization and adherence to good laboratory practices are essential for obtaining reliable and

reproducible results.
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To cite this document: BenchChem. [The Kinase Inhibitor SHR902275: A Technical Guide for
Basic Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411302#basic-research-applications-of-the-kinase-
inhibitor-shr902275]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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